9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[45]decan-2-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic core with high selectivity and yield . The reaction conditions often involve the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, with the reaction being carried out in the presence of a Lewis acid catalyst such as BF3·OEt2 in dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The presence of reactive sites within the molecule allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine demethylase enzymes, which play a role in epigenetic regulation . The compound binds to the active site of the enzyme, preventing it from catalyzing the removal of methyl groups from histone proteins. This inhibition can lead to changes in gene expression and cellular behavior, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound shares a similar spirocyclic structure but differs in its functional groups and specific reactivity.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with distinct substituents that influence its chemical properties and applications.
Uniqueness
9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one is unique due to its combination of a benzylpyrazole moiety with a spirocyclic core. This structure imparts specific reactivity and binding properties that are not observed in other similar compounds. Its ability to interact with biological targets and undergo diverse chemical transformations makes it a valuable compound for research and development.
Properties
IUPAC Name |
9-(1-benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-16(21-8-4-7-18(13-21)12-19-17(24)25-18)15-9-20-22(11-15)10-14-5-2-1-3-6-14/h1-3,5-6,9,11H,4,7-8,10,12-13H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAHMSPMLLXYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)C(=O)C3=CN(N=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.